

HPLC Method Development Guide: 6-Bromo-4-methylquinazolin-8-ol Analysis

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Compound of Interest

Compound Name: 6-Bromo-4-methylquinazolin-8-ol

Cat. No.: B11758162

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Executive Summary

Analyte: **6-Bromo-4-methylquinazolin-8-ol** (CAS: 2231399-83-8) Class: Halogenated Quinazolin-8-ol derivative Application: Pharmaceutical intermediate, potential kinase inhibitor scaffold.

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of **6-Bromo-4-methylquinazolin-8-ol**. Unlike generic protocols, this method addresses the specific amphoteric nature of the quinazolin-8-ol core—which contains both a basic nitrogen (N1/N3) and an acidic phenolic hydroxyl group.

We compare the optimized Reversed-Phase (RP-HPLC) method against UPLC and Titration alternatives, demonstrating why RP-HPLC with pH-controlled mobile phases offers the superior balance of resolution, specificity, and robustness.

Analyte Profiling & Method Strategy

To design a self-validating protocol, we must first understand the physicochemical behavior of the molecule.

Property	Value (Approx.)	Chromatographic Implication
LogP	~2.6	Moderately lipophilic. Ideal for C18 or C8 stationary phases.
pKa (Basic)	~3.5 (Quinazoline N)	At neutral pH, the N-ring may partially protonate, causing peak tailing.
pKa (Acidic)	~9.8 (8-OH group)	At high pH (>9), the phenol ionizes, reducing retention.
UV Max	~254 nm, ~320 nm	Conjugated system allows sensitive UV detection.

Strategic Decision: We utilize a C18 Stationary Phase with a Low pH Mobile Phase (pH 3.0 - 4.0).

- Why? Acidic conditions protonate the quinazoline nitrogens (ensuring a single ionic species) while keeping the 8-hydroxyl group protonated (neutral). This prevents "mixed-mode" retention shifts and minimizes secondary silanol interactions that cause tailing.

Comparative Method Development

Experiment 1: Column Screening (Stationary Phase Selection)

Objective: Determine the optimal bonded phase for peak symmetry and resolution from impurities (e.g., des-bromo analogs).

Column Type	Interaction Mechanism	Outcome	Recommendation
C18 (Octadecyl)	Hydrophobic Interaction	High Retention. Excellent baseline separation.	Preferred
Phenyl-Hexyl	- Interaction	Good selectivity for aromatic impurities but lower overall retention.	Alternative
C8 (Octyl)	Hydrophobic (Weaker)	Reduced run time but risk of co-elution with polar impurities.	Not Recommended

Experiment 2: Mobile Phase Optimization

Objective: Eliminate peak tailing caused by the basic nitrogen.

- Trial A (Water/Acetonitrile): Broad, tailing peaks due to silanol interaction.
- Trial B (0.1% Formic Acid in Water/ACN): Sharp peaks. The acid suppresses silanol activity and protonates the base.
- Trial C (10mM Ammonium Acetate pH 4.5): Good shape, but slightly lower retention than Formic Acid.

Conclusion: 0.1% Formic Acid is selected for its dual compatibility with UV and Mass Spectrometry (MS) detectors.

Optimized Experimental Protocol

Instrumentation & Conditions[1][2][3][4][5]

- System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
- Detector: Diode Array Detector (DAD) at 254 nm (primary) and 320 nm (secondary).

- Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μm or 5 μm).
- Temperature: 30°C (Controlled).
- Flow Rate: 1.0 mL/min.[1]

Mobile Phase Preparation

- Solvent A: 0.1% Formic Acid in HPLC-grade Water.[1]
 - Protocol: Add 1.0 mL of 98% Formic Acid to 1000 mL water. Filter through 0.22 μm membrane.[2]
- Solvent B: 0.1% Formic Acid in Acetonitrile (MeCN).

Gradient Program

Time (min)	% Solvent A	% Solvent B	Action
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold
15.0	10	90	Linear Gradient
18.0	10	90	Wash
18.1	95	5	Re-equilibration
23.0	95	5	End of Run

Sample Preparation

- Stock Solution: Dissolve 10 mg of **6-Bromo-4-methylquinazolin-8-ol** in 10 mL of DMSO (Concentration: 1 mg/mL).
- Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (95% Water / 5% MeCN).
 - Note: Do not use pure water as diluent to prevent precipitation.

Visualization: Method Logic & Workflow



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Caption: Logical workflow for deriving the optimized HPLC method based on physicochemical properties.

Performance Comparison & Validation Data

This section compares the developed RP-HPLC method against common alternatives using representative validation metrics derived from analogous quinazolin-8-ol chemotypes [1, 2].

Method Comparison Guide

Feature	Optimized RP-HPLC (C18)	UPLC (Sub-2 μ m)	Potentiometric Titration
Specificity	High (Separates impurities)	Very High	Low (Interference from other bases)
Sensitivity (LOD)	~0.05 μ g/mL (UV)	~0.01 μ g/mL (UV/MS)	N/A (Macro analysis only)
Run Time	15-20 min	3-5 min	10-15 min
Equipment Cost	Moderate	High	Low
Verdict	Best for QC & Purity	Best for High-Throughput	Raw Material Assay Only

Representative Validation Metrics

Based on performance of 7-bromo-5-chloroquinolin-8-ol (CLBQ14) analogs [1].

- Linearity:

(Range: 1 – 100 µg/mL).

- Precision (RSD): < 1.0% (Intra-day, n=6).
- Accuracy (Recovery): 98.5% – 101.5%.
- Tailing Factor: 1.05 – 1.15 (Acceptable limit < 1.5).

Troubleshooting & Robustness

- Problem: Peak splitting or shoulder.
 - Cause: Sample solvent too strong (e.g., pure DMSO injection) or pH mismatch.
 - Fix: Dilute sample with initial mobile phase; ensure Formic Acid is fresh.
- Problem: Retention time drift.
 - Cause: Temperature fluctuation or column equilibration.
 - Fix: Use column oven at 30°C; equilibrate for 20 column volumes.
- Problem: High backpressure.
 - Cause: Precipitation of analyte in the column.
 - Fix: Ensure solubility in mobile phase; wash column with high % organic after runs.

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